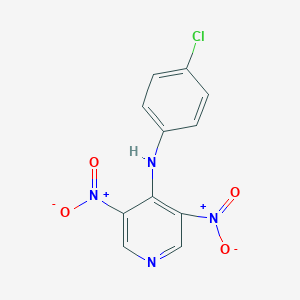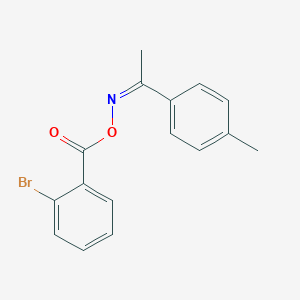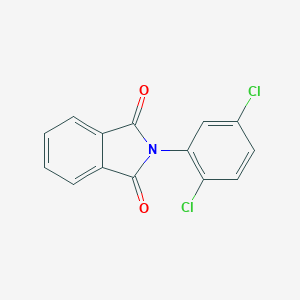
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H27BrN4O7 and its molecular weight is 683.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Complex molecules like the one mentioned are often synthesized as intermediates or final products in the development of biologically active compounds. For instance, compounds derived from pyrazolines and quinolines have been extensively studied for their diverse biological activities. The synthesis of these compounds involves multiple steps, including nitration, chlorination, alkylation, reduction, and nucleophilic substitution reactions. These synthetic routes offer a versatile platform for the synthesis of a wide range of derivatives, which can be tailored for specific biological activities or physical properties (Wang et al., 2016).
Antimicrobial and Antifungal Applications
Some derivatives of quinoline-pyrazoline compounds have shown potent antimicrobial and antifungal activities. For example, certain fluoro-substituted coumarin rings combined with fluoro-substituted phenyl rings have exhibited better antimicrobial activity than their chloro/iodo/bromo-substituted analogs. These findings suggest that structural modifications of such compounds could enhance their potency as antimicrobial agents, indicating a potential area of application for complex molecules like the one (Ansari & Khan, 2017).
Anticancer Applications
Complex quinoline and pyrazoline derivatives have been explored for their anticancer properties. The design and synthesis of these molecules as small molecule inhibitors play a crucial role in anticancer research. Derivatives exhibiting potential biological activities have been synthesized, highlighting the importance of these compounds in the development of new anticancer drugs. The specific structural features of these molecules can be critical for their biological activity, underscoring the relevance of studying such complex compounds (Wang et al., 2016).
Electrical and Memory Performance Applications
In materials science, complex organic molecules have been used to develop polymers with specific electrical memory performances. For example, carbazole-pyrazoline-containing polymer systems have been investigated for their nonvolatile write-once-read-many-times memory (WORM) and volatile static random access memory (SRAM) characteristics. This demonstrates the potential of such compounds in the development of new materials for electronic applications (Lu et al., 2015).
Propiedades
IUPAC Name |
6-bromo-3-[3-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27BrN4O7/c1-44-28-15-21(16-29(45-2)32(28)46-3)34(41)38-27(19-9-12-23(13-10-19)39(42)43)18-26(37-38)31-30(20-7-5-4-6-8-20)24-17-22(35)11-14-25(24)36-33(31)40/h4-17,27H,18H2,1-3H3,(H,36,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPGNJRDPFUFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27BrN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-ethoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B400205.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B400207.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzoyl)oxime](/img/structure/B400208.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(3-methylbenzoyl)oxime](/img/structure/B400209.png)

![biphenyl-4-yl({[(1Z)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone](/img/structure/B400212.png)

![2-(Chloromethyl)-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B400216.png)
![N-[(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B400220.png)
![1-phenyl-1-hexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B400223.png)
![Butyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B400225.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-iodophenyl)acetamide](/img/structure/B400228.png)